

comparative study of chlorthalidone formulations on pharmacokinetic parameters

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Compound of Interest					
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A Comparative Pharmacokinetic Analysis of Chlorthalidone Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic parameters of different **chlorthal**idone formulations, offering valuable insights for researchers and professionals in drug development. The data presented is compiled from peer-reviewed studies and regulatory guidance to ensure a comprehensive and objective overview.

Executive Summary

The bioavailability and pharmacokinetic profile of **chlorthal**idone can be significantly influenced by its formulation. Studies have demonstrated that rapidly dissolving, stabilized amorphous formulations exhibit enhanced absorption and bioavailability compared to standard crystalline tablet formulations. This guide summarizes the key pharmacokinetic parameters from a comparative study and outlines a standard experimental protocol for bioequivalence studies as recommended by regulatory bodies.

Comparative Pharmacokinetic Data

The following table summarizes the mean pharmacokinetic parameters of different **chlorthal**idone formulations administered in a single-dose study involving healthy adult male volunteers. The data highlights the differences in absorption rate (Tmax), peak plasma



concentration (Cmax), and overall drug exposure (AUC) between an oral solution, amorphous formulations, and a standard market tablet.

Formulation	Dose (mg)	Tmax (h)	Dose- Adjusted Mean Peak Blood Levels (% of reference solution)	Dose- Adjusted Relative Bioavailabil ity (AUC, % of reference solution)	Harmonic Mean Half- life (h)
Oral Reference Solution	25	9.2	100%	100%	47 - 55
Amorphous Formulation	25	8.4	105%	104%	47 - 55
Amorphous Formulation	15	9.1	112%	116%	47 - 55
Market Standard Tablet	25	11.8	78%	81%	47 - 55

Data sourced from a study comparing rapidly dissolving, stabilized, amorphous formulations to a market standard tablet and an oral reference solution[1].

Experimental Protocols

The following outlines a typical experimental protocol for a bioequivalence study of **chlorthal**idone formulations, based on recommendations from the U.S. Food and Drug Administration (FDA).[2]

Study Design

 Study Type: A single-dose, two-treatment, two-period crossover in vivo study is recommended.[2]



- Condition: The study should be conducted under fed conditions.[2]
- Washout Period: An adequate washout period between treatments is crucial due to the long elimination half-life of chlorthalidone.[2] A parallel study design may also be considered.[2]

Study Population

Subjects: Healthy male and non-pregnant, non-lactating female subjects should be enrolled.
 [2]

Dosing and Administration

- Strength: A 25 mg strength is typically used for the bioequivalence study.[2]
- Administration: The drug should be administered orally.

Pharmacokinetic Sampling and Analysis

- Analyte: Chlorthalidone concentrations should be measured in plasma or whole blood.[2]
- Sampling: Blood samples should be collected at appropriate time points to accurately characterize the plasma concentration-time profile.
- Analytical Method: A validated bioanalytical method, such as liquid chromatography-tandem
 mass spectrometry (LC-MS/MS), should be used for the quantification of chlorthalidone in
 biological matrices. Several methods have been developed for this purpose.[3][4][5][6][7]

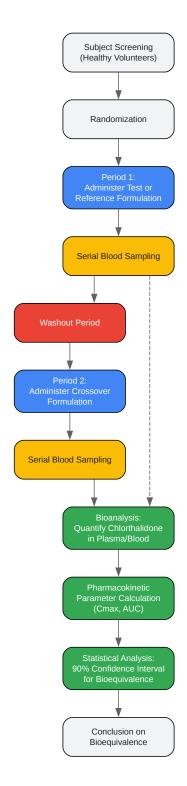
Bioequivalence Assessment

- Pharmacokinetic Parameters: The key pharmacokinetic parameters to be determined include Cmax, AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity).
- Statistical Analysis: Bioequivalence is assessed based on the 90% confidence interval (CI) for the ratio of the geometric means (test/reference) of the pharmacokinetic parameters.[2]

Experimental Workflow Diagram



The following diagram illustrates the typical workflow of a bioequivalence study for **chlorthal**idone formulations.



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Caption: Workflow of a typical two-period crossover bioequivalence study.



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References

- 1. Relative bioavailability of chlorthalidone in humans after single oral doses PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Determination of chlorthalidone in plasma, urine and red blood cells by gas chromatography with nitrogen detection PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpps.com [wjpps.com]
- 5. Determination of chlorthalidone in human plasma by reversed-phase micellar liquid chromatography Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Simple and rapid HPLC method for simultaneous determination of atenolol and chlorthalidone in spiked human plasma PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
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